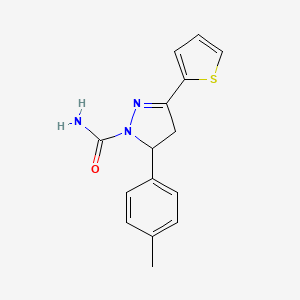

3-(Thiophen-2-YL)-5-P-tolyl-4,5-dihydro-1H-pyrazole-1-carboxamide

CAS No.: 885269-92-1

Cat. No.: VC17284186

Molecular Formula: C15H15N3OS

Molecular Weight: 285.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885269-92-1 |

|---|---|

| Molecular Formula | C15H15N3OS |

| Molecular Weight | 285.4 g/mol |

| IUPAC Name | 3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carboxamide |

| Standard InChI | InChI=1S/C15H15N3OS/c1-10-4-6-11(7-5-10)13-9-12(14-3-2-8-20-14)17-18(13)15(16)19/h2-8,13H,9H2,1H3,(H2,16,19) |

| Standard InChI Key | OXTSXLWTIOELBD-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C2CC(=NN2C(=O)N)C3=CC=CS3 |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carboxamide according to IUPAC conventions . Its molecular formula is C₁₅H₁₅N₃OS, with a molecular weight of 285.4 g/mol . The SMILES notation CC1=CC=C(C=C1)C2CC(=NN2C(=O)N)C3=CC=CS3 encodes its structure, featuring a pyrazoline ring fused to a thiophene moiety and a p-tolyl group .

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c (No. 14) . Unit cell parameters include a = 10.2852(5) Å, b = 10.1649(5) Å, c = 14.7694(8) Å, and β = 107.442(2)°, yielding a cell volume of 1473.12(13) ų . The pyrazole ring adopts a twisted conformation, with dihedral angles of 7.19° (relative to thiophene) and 71.13° (relative to p-tolyl) . The carboxamide group forms an angle of 16.8° with the pyrazole plane, influencing intermolecular hydrogen bonding .

Table 1: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 10.2852(5) |

| b (Å) | 10.1649(5) |

| c (Å) | 14.7694(8) |

| β (°) | 107.442(2) |

| Volume (ų) | 1473.12(13) |

| Z | 4 |

| R-factor | 0.0449 |

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy of analogous compounds shows peaks at 3280 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O carboxamide), and 1250 cm⁻¹ (C–S thiophene) . Nuclear magnetic resonance (¹H NMR) spectra exhibit characteristic signals for pyrazoline protons at δ 3.1–3.3 ppm (dd, J = 18.4 Hz, CH₂) and δ 5.2–5.4 ppm (dd, J = 12.0 Hz, CH) .

Synthetic Methodologies

Cyclocondensation Reaction

The compound is synthesized via a two-step protocol:

-

Chalcone Formation: 2-Acetylthiophene reacts with 4-methylbenzaldehyde in ethanolic KOH to yield 3-(4-methylphenyl)-1-(thiophen-2-yl)prop-2-en-1-one .

-

Pyrazoline Cyclization: The chalcone undergoes reflux with thiosemicarbazide in ethanol, catalyzed by NaOH or KOH, for 6–10 hours . The product precipitates upon ice-cooling and is recrystallized from methanol-benzene (6:4) .

Table 2: Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Chalcone formation | Ethanol, KOH, RT, 2 hr | 75–85 |

| Pyrazoline cyclization | Ethanol, NaOH, reflux, 8 hr | 60–70 |

Optimization and Byproducts

Reaction efficiency depends on electron-withdrawing substituents; 4-chloro and 4-methoxy derivatives exhibit higher yields (~70%) compared to unsubstituted analogs (~60%) . Prolonged reflux (>10 hr) risks decomposition, evidenced by HPLC impurities .

Structural and Conformational Analysis

Molecular Geometry

The pyrazoline ring (N1–N2–C8–C9–C10) adopts an envelope conformation, with C9 displaced by 0.612 Å from the plane . The thiophene ring (S1/C2–C5) is nearly coplanar with the pyrazoline (dihedral angle = 7.19°), while the p-tolyl group (C14–C19) is orthogonal (71.13°) . This arrangement minimizes steric hindrance between the p-tolyl methyl and thiophene sulfur .

Intermolecular Interactions

In the crystal lattice, molecules form N–H···S hydrogen bonds (N12–H12···S1; 2.35 Å), creating chains along the direction . Additional stabilization arises from C–H···π interactions (C17–H17···Cg2; 3.42 Å) and slipped π-stacking between thiophene and pyrazole rings (interplanar distance = 3.60 Å) .

Figure 1: Hydrogen Bonding Network

(Imagine a diagram showing N–H···S bonds linking molecules into chains.)

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (DMF, DMSO) and ethanol . Thermal gravimetric analysis (TGA) indicates decomposition at 220°C, correlating with the cleavage of the carboxamide group .

Lipophilicity and Drug-Likeness

Calculated logP (2.81) and topological polar surface area (78.9 Ų) suggest moderate blood-brain barrier permeability . In silico ADMET predictions indicate low hepatotoxicity risk but potential CYP3A4 inhibition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume